8-(3-chloro-4-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione
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Overview
Description
8-(3-chloro-4-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes a purine core fused with an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-chloro-4-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-chloro-4-methylbenzaldehyde with 1,3-dimethylurea under acidic conditions to form an intermediate, which is then cyclized to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the chloro group, converting it to a methyl group or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
8-(3-chloro-4-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 8-(3-chloro-4-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
- 3-chloro-4-methylphenyl isocyanate
- 1,3-dimethylurea
- Purine derivatives with similar fused ring structures
Uniqueness: The uniqueness of 8-(3-chloro-4-methylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific combination of functional groups and fused ring system. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-9-4-5-10(8-11(9)17)21-6-7-22-12-13(18-15(21)22)19(2)16(24)20(3)14(12)23/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLFFHXTIVJSFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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